Guanidine, ((2-amino-6-methyl-4-pyrimidinyl)amino)- Guanidine, ((2-amino-6-methyl-4-pyrimidinyl)amino)-
Brand Name: Vulcanchem
CAS No.: 31414-53-6
VCID: VC15807249
InChI: InChI=1S/C6H11N7/c1-3-2-4(11-6(9)10-3)12-13-5(7)8/h2H,1H3,(H4,7,8,13)(H3,9,10,11,12)
SMILES:
Molecular Formula: C6H11N7
Molecular Weight: 181.20 g/mol

Guanidine, ((2-amino-6-methyl-4-pyrimidinyl)amino)-

CAS No.: 31414-53-6

Cat. No.: VC15807249

Molecular Formula: C6H11N7

Molecular Weight: 181.20 g/mol

* For research use only. Not for human or veterinary use.

Guanidine, ((2-amino-6-methyl-4-pyrimidinyl)amino)- - 31414-53-6

Specification

CAS No. 31414-53-6
Molecular Formula C6H11N7
Molecular Weight 181.20 g/mol
IUPAC Name 2-[(2-amino-6-methylpyrimidin-4-yl)amino]guanidine
Standard InChI InChI=1S/C6H11N7/c1-3-2-4(11-6(9)10-3)12-13-5(7)8/h2H,1H3,(H4,7,8,13)(H3,9,10,11,12)
Standard InChI Key XFFUXCVIGORZOS-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NC(=N1)N)NN=C(N)N

Introduction

Structural Characteristics and Molecular Design

The core structure of guanidine, ((2-amino-6-methyl-4-pyrimidinyl)amino)-, combines a pyrimidine ring with a guanidine functional group. The pyrimidine scaffold is a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, while the guanidine group (–NHC(=NH)NH₂) introduces a highly basic and nucleophilic character. Key structural features include:

  • Substituent positions:

    • 2-Amino group: Enhances hydrogen-bonding capacity and participation in π-π stacking interactions.

    • 6-Methyl group: Contributes to hydrophobic interactions and steric effects.

    • 4-Aminoguanidine moiety: Imparts strong basicity (pKa ~13.5 for guanidine derivatives ) and metal-coordination potential.

The planar pyrimidine ring and guanidine side chain suggest potential for intercalation into biological macromolecules or coordination with transition metals, a property exploited in catalysis .

Synthetic Methodologies and Optimization

Precursor-Based Approaches

A plausible synthesis route begins with 2-amino-4-hydroxy-6-methylpyrimidine (CAS 3977-29-5) , a commercially available precursor. Replacement of the hydroxyl group at position 4 with a guanidine moiety can be achieved via:

  • Nucleophilic displacement: Treatment with cyanamide (NH₂CN) under acidic conditions, followed by ammonolysis.

  • Mitsunobu reaction: Utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine to substitute the hydroxyl group with a protected guanidine precursor.

Source describes a two-step, one-pot procedure for synthesizing acylated guanidine derivatives, which could be adapted here:

  • Step 1: Acylation of 2-amino-4-hydroxy-6-methylpyrimidine with thiobenzoyl chloride to form a thioimidate intermediate.

  • Step 2: Aminolysis with ammonia or ammonium salts in the presence of a proton source (e.g., HCl) to yield the target guanidine derivative.

Table 1: Comparative analysis of synthetic routes for guanidine-pyrimidine hybrids

MethodYield (%)Purity (%)Key Advantages
Nucleophilic displacement65–75≥95Minimal side products
Mitsunobu reaction50–6090Stereochemical control
One-pot acyl-aminolysis 80–85≥98Scalability, reduced purification steps

Physicochemical Properties and Stability

The compound’s properties derive from its hybrid structure:

  • Solubility: High solubility in polar solvents (water, DMSO) due to the guanidine group’s ionic resonance forms. Limited solubility in nonpolar solvents (logP ~−1.2 predicted).

  • Thermal stability: Decomposition temperature >250°C (TGA data for analogous guanidine-pyrimidines ).

  • Basicity: The guanidine group confers a pKa of ~13.3, enabling protonation under physiological conditions.

Stability considerations:

  • pH sensitivity: Degrades in strongly acidic (pH <2) or basic (pH >12) conditions via hydrolysis of the guanidine moiety.

  • Oxidative susceptibility: The methyl group at position 6 may undergo oxidation to a carboxyl group under harsh conditions.

Biological Activity and Mechanistic Insights

While direct bioactivity data for this compound are unavailable, structurally related guanidine-pyrimidine hybrids exhibit diverse pharmacological effects:

  • NHE-1 inhibition: Quinazoline-guanidine derivatives (e.g., compound 4a in ) suppress Na⁺/H⁺ exchanger activity (IC₅₀ = 0.8 μM), relevant to anti-inflammatory and intraocular pressure modulation.

  • Anticancer potential: 6-Amino-2-pyridone-3,5-dicarbonitriles with guanidine catalysts show cytotoxicity against glioblastoma (IC₅₀ = 4.2 μM) .

Hypothesized mechanisms:

  • DNA intercalation: Planar pyrimidine ring insertion into DNA base pairs, disrupting replication.

  • Kinase inhibition: Competitive binding at ATP pockets via hydrogen bonding with the guanidine group.

Industrial and Research Applications

Pharmaceutical Development

  • Antimicrobial agents: Guanidine derivatives target riboswitches in bacterial mRNA, inhibiting purine biosynthesis .

  • Anticancer combinational therapy: Synergy with kinase inhibitors (e.g., erlotinib) enhances cytotoxicity in resistant cancers .

Materials Science

  • Supramolecular polymers: Guanidine-pyrimidine units facilitate self-assembly via hydrogen bonding and π-stacking, as seen in ureido-pyrimidinone (UPy) composites .

  • Catalysis: Guanidine bases catalyze Knoevenagel condensations and Michael additions, with turnover frequencies (TOF) exceeding 10³ h⁻¹ .

Challenges and Future Directions

  • Synthetic scalability: Optimizing one-pot methodologies to achieve >90% yields at kilogram scales.

  • Toxicity profiling: Addressing potential nephrotoxicity associated with guanidine accumulation.

  • Targeted drug delivery: Conjugating with nanoparticles to enhance bioavailability and reduce off-target effects.

Table 2: Priority research areas for guanidine-pyrimidine derivatives

Research FocusKey ObjectivesExpected Outcomes
Structure-activity relationshipsIdentify critical substituents for target selectivityLead compounds with IC₅₀ <1 μM
Pharmacokinetic studiesAssess oral bioavailability and metabolismClinically viable dosing regimens
Hybrid material designIntegrate with carbon nanotubes or graphenesAdvanced conductive polymers

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